molecular formula C4H2ClFN2 B1318964 4-Chloro-5-fluoropyrimidine CAS No. 347418-42-2

4-Chloro-5-fluoropyrimidine

Cat. No. B1318964
M. Wt: 132.52 g/mol
InChI Key: APSSAJKZELMQNM-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyrimidine is a compound with the molecular formula C4H2ClFN2 . It is used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .


Synthesis Analysis

A synthesis method of 4,6-dichloro-5-fluoropyrimidine compound has been described in a patent . The method involves preparing 4,6-dihydroxy-5-fluoropyrimidine from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide. This is then reacted with a solvent and a chlorinating agent in the presence of a tertiary amine catalyst to obtain 4,6-dichloro-5-fluoropyrimidine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoropyrimidine is represented by the formula C4H2ClFN2 . The average mass of the molecule is 132.523 Da and the monoisotopic mass is 131.989059 Da .


Physical And Chemical Properties Analysis

4-Chloro-5-fluoropyrimidine has a molecular weight of 132.52 . The physical form can be liquid, solid, or semi-solid . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Cancer Research

  • Application Summary : Fluorinated pyrimidines (FPs), including 5-Fluorouracil (5-FU), are widely used in cancer treatment. More than 2 million cancer patients are treated with 5-FU each year . These compounds are used to inhibit RNA- and DNA-modifying enzymes, which can help to stop the growth of cancer cells .
  • Methods of Application : The methods for synthesizing 5-FU include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . RNA and DNA substituted with FPs are prepared for biophysical and mechanistic studies .
  • Results or Outcomes : New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase in 5-FU cytotoxicity .

Personalized Medicine

  • Application Summary : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . This has led to the era of personalized medicine where treatments can be tailored to individual patients .
  • Methods of Application : The methods include the incorporation of radioactive and stable isotopes to study FP metabolism and biodistribution . RNA and DNA substituted with FPs are prepared for biophysical and mechanistic studies .
  • Results or Outcomes : New roles for RNA modifying enzymes that are inhibited by 5-FU substitution have been implicated . Enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .

Preparation of Bio-Active Compounds

  • Application Summary : 4-Chloro-6-ethyl-5-fluoropyrimidine, a derivative of 4-Chloro-5-fluoropyrimidine, is used as a building block in the preparation of bio-active compounds .
  • Methods of Application : This compound is used in the synthesis of broad-spectrum triazole antifungal agents .
  • Results or Outcomes : The resulting antifungal agents can be used to treat a variety of fungal infections .

Oral Fluoropyrimidines in Cancer Chemotherapy

  • Application Summary : The fluoropyrimidines, a class of anticancer drugs that includes 4-Chloro-5-fluoropyrimidine, are being transformed into oral formulations . This transformation is part of a rational approach to cancer chemotherapy, aiming to improve anticancer activity and minimize toxicity .
  • Methods of Application : The oral formulations of fluoropyrimidines are given as prodrugs and/or paired with a dihydropyrimidine dehydrogenase inhibitor . This results in linear pharmacokinetics that may approximate the less myelosuppressive continuous intravenous infusion schedule of fluoropyrimidine administration without the use of infusion catheters and pumps .
  • Results or Outcomes : The transformation of fluoropyrimidines into oral forms has led to pharmacokinetically predictable outcomes . This has implications for both advanced solid tumors and early-stage tumors, if the oral fluoropyrimidines are found to be as efficacious .

Cardiotoxicity

  • Application Summary : Recognition of fluoropyrimidine cardiotoxicity is clinically important . Repeated administration may lead to potentially avoidable permanent damage and even death .
  • Methods of Application : The methods involve monitoring patients for signs of cardiotoxicity during and after treatment with fluoropyrimidines .
  • Results or Outcomes : Premature cessation of effective chemotherapy because of unrelated cardiac events may reduce chemotherapy effectiveness and may even compromise cancer cure .

Safety And Hazards

The safety data sheet for 4-Chloro-5-fluoropyrimidine suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSSAJKZELMQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591501
Record name 4-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoropyrimidine

CAS RN

347418-42-2
Record name 4-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
Since the synthesis of 5-fluorouracil by Duschinsky, Pleven, and Heidelberger2 this compound has attacted (1)(a) Supportedlargely by a Michigan Cancer Foundation Grant,(b) …
Number of citations: 11 pubs.acs.org
J Sun, SJ Zhang, HB Li, W Zhou, WX Hu… - Bulletin of the Korean …, 2013 - Citeseer
… The highest cytotoxic potency against A549, HL-60 and MCF-7 was shown by 2-butoxy-4-chloro-5fluoropyrimidine (5) with IC50 values of 0.10, 1.66 and 0.59 µM, respectively. …
Number of citations: 11 citeseerx.ist.psu.edu
C Piantadosi, CS Kim, JL Irvin - Journal of Pharmaceutical …, 1969 - Wiley Online Library
A series of 5‐fluoropyrimidine‐6‐carboxaldehydes with varying 2‐substituents was prepared from which a number of 6‐ substituted 5‐fluoropyrimidines were derived. Several …
Number of citations: 36 onlinelibrary.wiley.com
A Yu, M Hua, X Pan, L Ni, X Liang, C Wei… - Journal of Loss Prevention …, 2020 - Elsevier
… 2-methoxy-4-chloro-5-fluoropyrimidine and ammoniawater were added to the reaction kettle to carry out the amination reaction. The pressure and temperature in the reaction kettle were …
Number of citations: 5 www.sciencedirect.com
M Butters, J Ebbs, SP Green, J MacRae… - … Process Research & …, 2001 - ACS Publications
… Excellent diastereoselection (12:1) is obtained using an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. After removal of the chlorine from the pyrimidine ring, the …
Number of citations: 109 pubs.acs.org
AS Bell - The art of drug synthesis, 2007 - Wiley Online Library
… Thus, condensation of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine with the ketone using activated zinc in refluxing THF gave a 50% yield of a 2: 1 mixture of desired: undesired …
Number of citations: 3 onlinelibrary.wiley.com
JA Skorcz, JE Robertson - Journal of Medicinal Chemistry, 1965 - ACS Publications
In view of the chemical uniqueness of a four-mem-bered ring fused to an aromatic nucleus and the simi-larity of this system to the phenethyl chain, several amines containing the 1-…
Number of citations: 26 pubs.acs.org
C Boyer-Joubert, E Lorthiois, F Moreau… - Annual Reports in …, 2003 - books.google.com
… It can be synthesized in 3 steps by reaction of readily available 6-(1-bromoethyl)-4-chloro-5fluoropyrimidine with 1-(2, 4-difluorophenyl)-2-(1, 2, 4-triazol-1-yl) ethanone in the presence …
Number of citations: 0 books.google.com
C Boyer-Joubert, E Lorthiois, F Moreau - 2003 - Elsevier
… It can be synthesized in 3 steps by reaction of readily available 6-( 1 -bromoethyl)-4-chloro-5 fluoropyrimidine with I-(2,4-difluorophenyl)-2-(1,2,4-triazol-I-yl) ethanone in the presence of …
Number of citations: 28 www.sciencedirect.com
B Yao, B Cheng, Q Wu - CHINESE JOURNAL OF MEDICINAL CHEMISTRY, 2004
Number of citations: 0

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